![molecular formula C27H24ClN5O2S B2369893 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-65-0](/img/structure/B2369893.png)

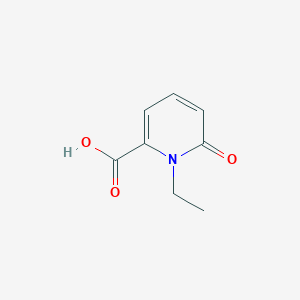

4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors . The presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .Chemical Reactions Analysis

Triazole compounds show versatile biological activities and are used in medicinal chemistry . They are included in the class of antimicrobials due to their excellent therapeutic index .Scientific Research Applications

Potential Biological Activities

A study focused on predicting the biological activity of compounds similar to 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. It identified potential antineurotic activity, suggesting their relevance in treating male reproductive and erectile dysfunctions (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Properties

Another study synthesized a series of compounds related to 4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, showing good antibacterial potency (Gineinah, 2001).

Antihistaminic Activity

A related study synthesized novel triazoloquinazolin-5-ones, showing significant in vivo H1-antihistaminic activity, indicating potential as a new class of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Antimalarial Agent Development

Research into quality control methods for a derivative of triazoloquinazoline, similar in structure to the compound , was conducted, highlighting its promise as an antimalarial agent (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Antioxidant and Antibacterial Agents

A study designed triazoloquinazoline derivatives and tested them for in vitro antioxidant and antibacterial activity, suggesting their potential as therapeutic agents (Gadhave & Kuchekar, 2020).

Mechanism of Action

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

It is suggested that triazole compounds can interact with the amino-acid residue on the surface of their targets . This interaction, likely involving the 1,2,4-triazolo[4,3-a]pyridine ring of the compound, may be responsible for its bioactivity .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound could influence multiple biochemical pathways.

Result of Action

It is known that triazole compounds show versatile biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.

Future Directions

Triazole compounds have been the focus of many studies due to their versatile biological activities . Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems , providing a potential direction for future research.

properties

IUPAC Name |

4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRGTPYVZKPDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)